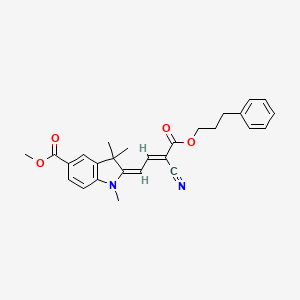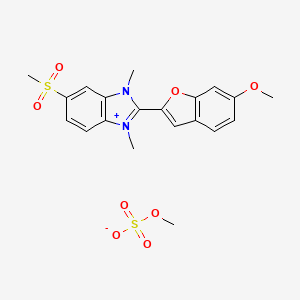
5-(p-Tolylthio)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(p-Tolylthio)uracil is an organosulfur compound that belongs to the class of uracil derivatives It is characterized by the presence of a p-tolylthio group attached to the fifth position of the uracil ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolylthio)uracil typically involves the introduction of a p-tolylthio group into the uracil ring. One common method is the nucleophilic substitution of a halogenated uracil derivative with p-tolylthiol. For instance, 5-bromo-uracil can react with p-tolylthiol in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(p-Tolylthio)uracil undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the p-tolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the p-tolylthio group, yielding uracil.
Substitution: The p-tolylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Uracil.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(p-Tolylthio)uracil has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(p-Tolylthio)uracil involves its interaction with specific molecular targets. The p-tolylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known uracil derivative used in cancer treatment.
5-Bromouracil: Another halogenated uracil derivative with applications in molecular biology.
6-Methyluracil: A methylated uracil derivative with potential therapeutic applications.
Uniqueness
5-(p-Tolylthio)uracil is unique due to the presence of the p-tolylthio group, which imparts distinct chemical and biological properties. Unlike other uracil derivatives, it has enhanced lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H10N2O2S |
|---|---|
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)sulfanyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)16-9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
Clave InChI |
QODOCMMSFNDZGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CNC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


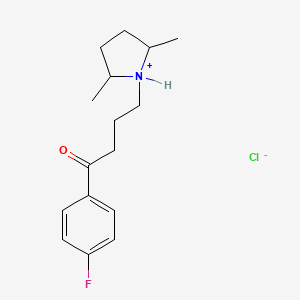

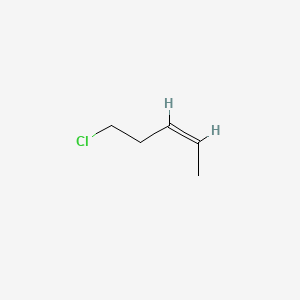
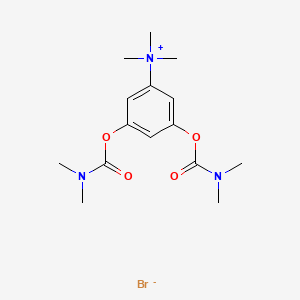
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)
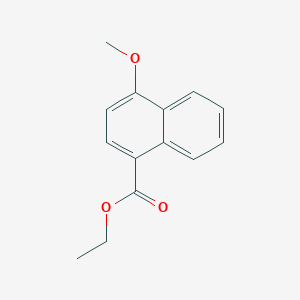
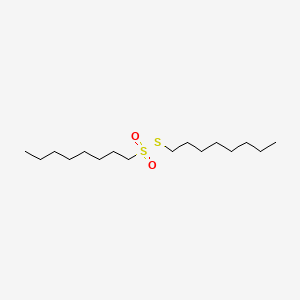
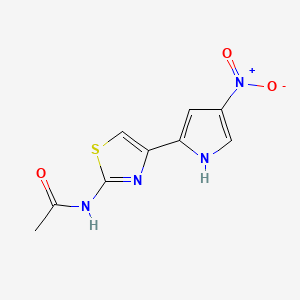
![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
